molecular formula C29H28N2O3 B2531311 N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide CAS No. 898344-18-8

N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide

Cat. No.: B2531311
CAS No.: 898344-18-8
M. Wt: 452.554
InChI Key: ZCWGWZNEDSIWGF-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a complex organic compound with a unique structure that combines multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of the acetamide group and the 3,4-dimethylphenyl substituent. Common reagents used in these reactions include ethyl acetoacetate, 4-methylbenzoyl chloride, and 3,4-dimethylaniline. The reactions are usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize yield and reduce production costs while maintaining the quality of the final product. The use of advanced purification techniques, such as chromatography and crystallization, ensures that the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline derivatives with different oxidation states.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles or nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, such as specific temperatures, solvents, and catalysts, to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce alcohol or amine derivatives. Substitution reactions can introduce various functional groups onto the aromatic rings, leading to a wide range of derivatives with different properties.

Scientific Research Applications

N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N-(3,4-Dimethoxyphenyl)-3-methylbenzenemethanamine: This compound has a similar structure but with methoxy groups instead of methyl groups on the phenyl ring.

    (3,4-Dimethylphenyl) {4- [ (4-ethoxyphenyl)sulfonyl]-6-ethyl-3-quinolinyl}methanone: This compound has a similar quinoline core but different substituents.

Uniqueness

N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[6-ethyl-3-(4-methylbenzoyl)-4-oxoquinolin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N2O3/c1-5-21-9-13-26-24(15-21)29(34)25(28(33)22-10-6-18(2)7-11-22)16-31(26)17-27(32)30-23-12-8-19(3)20(4)14-23/h6-16H,5,17H2,1-4H3,(H,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCWGWZNEDSIWGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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